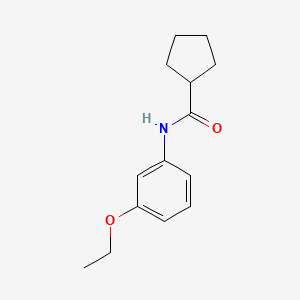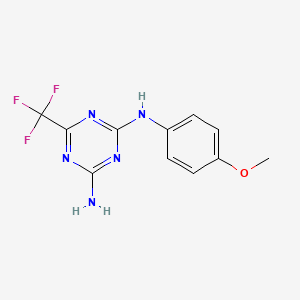![molecular formula C22H13BrN2O3S B5358631 methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5358631.png)
methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate, also known as MBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBC is a derivative of 2-furylbenzothiazole and is often used as a fluorescent probe in biological studies.
科学的研究の応用
Methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been widely used as a fluorescent probe in biological studies. It has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to detect and quantify reactive oxygen species (ROS) in cells, which play a crucial role in various physiological and pathological processes. Furthermore, this compound has been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
作用機序
The mechanism of action of methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate involves its ability to interact with specific biomolecules and generate fluorescence signals. In the case of amyloid fibrils, this compound binds to the fibrils and undergoes a conformational change that results in enhanced fluorescence emission. Similarly, in the case of ROS detection, this compound reacts with ROS and generates a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. In the case of PDT, this compound is activated by light and generates singlet oxygen, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism. It has also been shown to be highly selective for specific biomolecules, which makes it a valuable tool for studying biological processes. Furthermore, this compound has been shown to have good photostability, which enables long-term imaging studies.
実験室実験の利点と制限
One of the main advantages of methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate is its high selectivity for specific biomolecules, which makes it a valuable tool for studying biological processes. Furthermore, its good photostability enables long-term imaging studies. However, one of the limitations of this compound is its limited water solubility, which can affect its ability to penetrate cell membranes and interact with intracellular targets.
将来の方向性
There are several future directions for methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate research. One area of research is the development of this compound-based probes for specific biomolecules and cellular structures. Another area of research is the optimization of this compound synthesis methods to improve its water solubility and bioavailability. Furthermore, the use of this compound in combination with other imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) could provide valuable insights into biological processes in vivo.
合成法
The synthesis of methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate involves the reaction of 2-furylbenzothiazole with malononitrile and bromoacetyl bromide in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to yield this compound. The reaction scheme is shown below:
特性
IUPAC Name |
methyl 2-[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]furan-2-yl]-5-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2O3S/c1-27-22(26)17-11-14(23)6-8-16(17)19-9-7-15(28-19)10-13(12-24)21-25-18-4-2-3-5-20(18)29-21/h2-11H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLVOKPNFHQFNY-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358562.png)
![N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5358565.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methylpyridine](/img/structure/B5358566.png)
![N-[3-({[(3-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5358572.png)
![2-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B5358580.png)

![ethyl {5-[4-(2-anilino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5358587.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5358592.png)
![N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5358593.png)
![2-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5358604.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5358611.png)
![(3aR*,7aS*)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5358629.png)